N'-cinnamoyl-2-pyrazinecarbohydrazide

Description

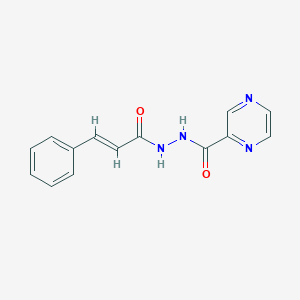

N'-Cinnamoyl-2-pyrazinecarbohydrazide is a heterocyclic compound derived from pyrazine, a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. The molecule features a pyrazine core substituted with a carbohydrazide group (–CONHNH₂) at the 2-position and a cinnamoyl moiety (C₆H₅–CH=CH–CO–) attached via the hydrazide nitrogen. This structural combination confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. Pyrazine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and coordination chemistry due to their electron-deficient aromatic systems and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C14H12N4O2 |

|---|---|

Molecular Weight |

268.27 g/mol |

IUPAC Name |

N//'-[(E)-3-phenylprop-2-enoyl]pyrazine-2-carbohydrazide |

InChI |

InChI=1S/C14H12N4O2/c19-13(7-6-11-4-2-1-3-5-11)17-18-14(20)12-10-15-8-9-16-12/h1-10H,(H,17,19)(H,18,20)/b7-6+ |

InChI Key |

YTAWAQUOPNZWEF-VOTSOKGWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=NC=CN=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=NC=CN=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=NC=CN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N'-[(E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide

- Structure : Features a 4-bromobenzylidene substituent instead of cinnamoyl.

- Synthesis : Prepared via condensation of pyrazine-2-carbohydrazide with 4-bromobenzaldehyde.

- Crystallography : Exhibits planar geometry with intermolecular N–H⋯N hydrogen bonds, forming a 3D network .

- Activity: Not explicitly reported, but bromo-substituted analogs often show enhanced antimicrobial activity compared to non-halogenated derivatives.

N'-[(E)-3-Bromobenzylidene]pyrazine-2-carbohydrazide

- Structure : Substituted with 3-bromobenzylidene.

- Key Difference: The bromine position (meta vs.

N'-[(E)-1-(2-Hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide

- Structure: Contains a 2-hydroxyphenyl group, enabling additional hydrogen bonding via the phenolic –OH.

- Significance : The hydroxyl group enhances solubility in polar solvents and may improve interactions with biological targets .

Heterocyclic Carboxylhydrazides with Non-Pyrazine Cores

3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide

- Structure : Benzothiophene core with a long alkyl chain (pentadecyl) and chloro substitution.

- Synthesis : Condensation of 3-chlorobenzothiophene-2-carbohydrazide with 2-hydroxy-4-pentadecylbenzaldehyde.

- Application : Long alkyl chains increase lipophilicity, making such compounds suitable for membrane-targeted applications .

6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide

- Structure : Imidazopyridine core with dual chloro substituents.

- Activity: Imidazopyridine derivatives are known for antitubercular and anticancer activities; chloro groups enhance metabolic stability .

Functional Group Variations in Pyrazinecarbohydrazides

N'-Hydroxy-2-pyrazinecarboximidamide

5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide

- Structure : Carboxamide instead of carbohydrazide, with bulky tert-butyl and bromo substituents.

- Activity : Displays significant antimycobacterial activity (IC₅₀ = 41.9 µmol·L⁻¹) and inhibits photosynthesis in chloroplasts .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : Pyrazinecarbohydrazides are readily synthesized via condensation of pyrazine-2-carbohydrazide with aldehydes or ketones, enabling modular substitution .

- Hydrogen Bonding : Crystallographic studies reveal planar geometries and extensive N–H⋯N hydrogen bonds, which stabilize supramolecular architectures and influence solubility .

- Bioactivity Trends : Halogenation (e.g., –Br, –Cl) and lipophilic groups (e.g., pentadecyl) enhance antimicrobial and membrane-targeted activities, while hydroxyl groups improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.